5-Chloro-6-nitropyrazine-2-carboxylic acid
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Overview
Description
5-Chloro-6-nitropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H2ClN3O4. It is known for its unique structure, which includes a pyrazine ring substituted with chlorine and nitro groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitropyrazine-2-carboxylic acid typically involves the nitration of 5-chloropyrazine-2-carboxylic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-nitropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: The major product formed is 5-amino-6-nitropyrazine-2-carboxylic acid.
Substitution: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Scientific Research Applications
5-Chloro-6-nitropyrazine-2-carboxylic acid is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-nitropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloropyrazine-2-carboxylic acid
- 6-Nitropyrazine-2-carboxylic acid
- 5-Bromo-6-nitropyrazine-2-carboxylic acid
Uniqueness
5-Chloro-6-nitropyrazine-2-carboxylic acid is unique due to the presence of both chlorine and nitro groups on the pyrazine ring. This combination of functional groups imparts distinct reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C5H2ClN3O4 |
---|---|
Molecular Weight |
203.54 g/mol |
IUPAC Name |
5-chloro-6-nitropyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClN3O4/c6-3-4(9(12)13)8-2(1-7-3)5(10)11/h1H,(H,10,11) |
InChI Key |
GSZPMVMRPQCJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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